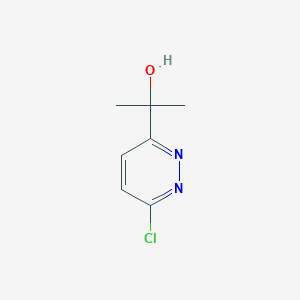

2-(6-Chloropyridazin-3-yl)propan-2-ol

Vue d'ensemble

Description

2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 g/mol .

Synthesis Analysis

The synthesis of 2-(6-Chloropyridazin-3-yl)propan-2-ol involves a reaction in a solution of THF (Tetrahydrofuran) and toluene, stirred at -20°C under N2 atmosphere. The reaction involves the addition of f-BuOH (tert-Butanol) in THF dropwise. The solution is then warmed to 30°C and cooled back down to -20°C followed by the addition of the methyl 6-chloropyridazine-3-carboxylate in portions. The solution quickly turns dark violet and is stirred at 0°C for 30 minutes. The solution is then poured into a flask containing 1 N aqueous hydrochloric acid at -50°C, diluted with ethyl acetate, and stirred for 10 minutes .Applications De Recherche Scientifique

Corrosion Inhibition

Research on pyridazine derivatives, including compounds similar to 2-(6-Chloropyridazin-3-yl)propan-2-ol, has shown their effectiveness as corrosion inhibitors. These compounds have been tested for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. Studies demonstrate that these inhibitors work by forming a protective film on the steel surface, thereby reducing corrosion rates (Mashuga, Olasunkanmi & Ebenso, 2017) (Olasunkanmi, Mashuga & Ebenso, 2018).

Structural and Electronic Analysis

Studies involving pyridazine analogs, such as the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have contributed to the understanding of their structural and electronic properties. This includes the analysis of intermolecular interactions and energy frameworks, providing insights into their potential applications in various fields (Sallam et al., 2021).

Synthesis of Novel Derivatives

Research on pyridazine derivatives has led to the synthesis of novel compounds with potential biological activities. This includes the development of new compounds through various chemical reactions and the evaluation of their properties, which could be useful in medicinal chemistry (Abubshait, 2007) (Youssef et al., 2005).

Antifungal and Antibacterial Activities

Some pyridazine derivatives, including those structurally related to 2-(6-Chloropyridazin-3-yl)propan-2-ol, have been synthesized and evaluated for their antifungal and antibacterial properties. These studies contribute to the search for new, effective antimicrobial agents (Chevreuil et al., 2007) (Al-Omran & El-Khair, 2011).

Catalytic and Pharmaceutical Applications

Research has also explored the use of pyridazine derivatives in catalytic and pharmaceutical applications. This includes their role in synthesis processes and as potential drug candidates (Aydemir et al., 2014) (Lima-Neto et al., 2012).

Metal Surface Protection

Further research has been conducted on the use of pyridazine derivatives for metal surface protection in acidic environments. These studies highlight their potential as environmentally friendly and effective corrosion inhibitors, especially for copper surfaces (Luo et al., 2020).

Propriétés

IUPAC Name |

2-(6-chloropyridazin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYLFAZRGGRFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridazin-3-yl)propan-2-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)